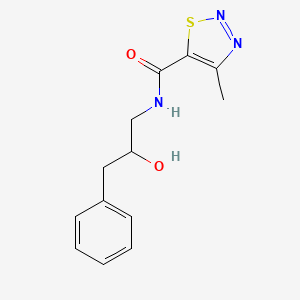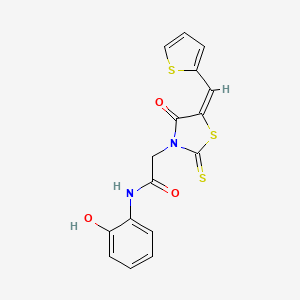![molecular formula C19H15NO2 B2944738 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 74493-67-7](/img/structure/B2944738.png)
13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. Anthracene derivatives are often studied for their potential applications in organic electronics and photovoltaics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an anthracene core with additional functional groups. The “13-methyl” indicates a methyl group attached at the 13th carbon of the anthracene core, and the “dione” suggests the presence of two carbonyl groups .Chemical Reactions Analysis
Anthracene and its derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of cycloadditions. The specific reactions that this compound might undergo would depend on the exact positions and nature of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anthracene derivatives tend to be solid at room temperature and often have strong fluorescence. The presence of the dione groups might increase its reactivity compared to anthracene .科学的研究の応用
Chemical Synthesis
The compound's relevance in chemical synthesis is demonstrated in studies like that by Martin et al. (1992), where various 9,10-dihydro-9,10-propanoanthracen-12-ones were prepared, showcasing its potential in creating diverse chemical structures (Martin, Hoffmann, & Karama, 1992).
Anticancer Research
The compound's derivatives have been explored for their anticancer potential. For instance, Agbandje et al. (1992) synthesized and studied anthracene-9,10-diones for their DNA-binding properties and cytotoxic effects, indicating their potential in cancer treatment (Agbandje, Jenkins, McKenna, Reszka, & Neidle, 1992).
Material Science
In material science, the compound has been used in the development of luminescent sensors, as described by Young et al. (1997), who explored 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione's ability to encapsulate hydronium ions and its luminescence upon complexation with common oxoacids (Young, Quiring, & Sykes, 1997).
Photochemical and Electrochemical Studies
The compound and its derivatives have been studied for their photochemical and electrochemical properties. Zhang et al. (2009) synthesized donor-acceptor molecules using anthracene-9,10-dione derivatives, investigating their electronic properties and behavior under different conditions (Zhang, Mao, Hu, Tian, Wang, & Meng, 2009).
Crystallography
In crystallography, the compound has been used to study molecular structures and interactions. Hopf et al. (2012) analyzed the crystal structure of physcion, a derivative of anthracene-9,10-dione, to understand the molecular interactions and structural characteristics (Hopf, Jones, Goclik, Aust, & Rödiger, 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
17-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-20-18(21)16-14-10-6-2-3-7-11(10)15(17(16)19(20)22)13-9-5-4-8-12(13)14/h2-9,14-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNRAVERNELKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)

![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)
![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)
![Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2944668.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)


![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2944675.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)
